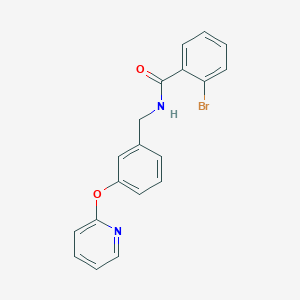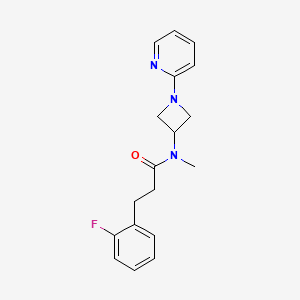![molecular formula C22H21N5OS B2863955 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1172350-58-1](/img/structure/B2863955.png)
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to contain several functional groups, including a piperazine ring, a quinoxaline ring, and a benzo[d]thiazole ring. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings may have implications for the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring is often involved in reactions with acids and bases, while the quinoxaline ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms might make it more polar, affecting its solubility in different solvents .Scientific Research Applications
Anti-inflammatory Properties
The benzo[d]thiazol-2-yl moiety of the compound has been associated with anti-inflammatory properties. Research indicates that derivatives of benzo[d]thiazol have shown significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . These compounds have also demonstrated the ability to inhibit albumin denaturation, a process that occurs during inflammation .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to possess antitumor and cytotoxic activities. They have been synthesized and tested against various human tumor cell lines, showing potent effects on cancer cells, such as prostate cancer . The presence of the thiazole ring in the compound suggests potential applications in cancer research.
Antidepressant Activity
Benzothiazole derivatives have been explored for their antidepressant activity. The synthesis of novel benzothiazole compounds and their evaluation through in vitro studies have provided insights into their potential as antidepressant drugs . This indicates that the compound could be valuable in the development of new antidepressant medications.
Antimicrobial and Antifungal Effects
Thiazoles are known for their broad spectrum of biological activities, including antimicrobial and antifungal effects. Compounds containing the thiazole ring have been used in the development of drugs like sulfathiazole, an antimicrobial drug, and abafungin, an antifungal drug . This suggests that the compound could be useful in creating new antimicrobial and antifungal agents.
Neuroprotective Effects
The thiazole ring is naturally found in Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system. Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Analgesic Effects
Thiazole derivatives have also been studied for their analgesic (pain-relieving) properties. These compounds can act on various biological targets to alleviate pain, making them potential candidates for the development of new analgesic drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-11-15(2)20-18(12-14)25-22(29-20)27-9-7-26(8-10-27)21(28)19-13-23-16-5-3-4-6-17(16)24-19/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSGRQKJOWKKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


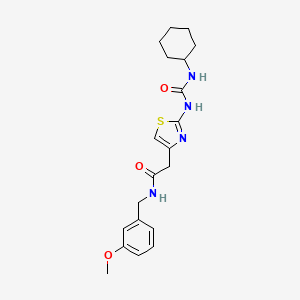
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)
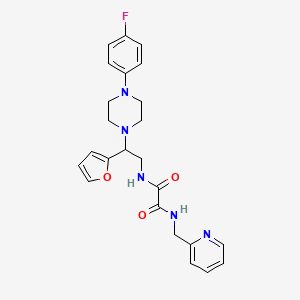
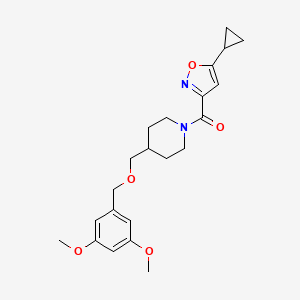

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863880.png)

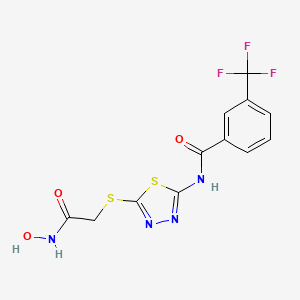
![N-(2-Cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2863889.png)
